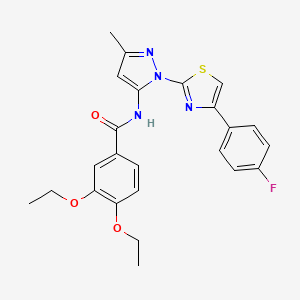

3,4-diethoxy-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3S/c1-4-31-20-11-8-17(13-21(20)32-5-2)23(30)27-22-12-15(3)28-29(22)24-26-19(14-33-24)16-6-9-18(25)10-7-16/h6-14H,4-5H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZIOTFVXBLBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-diethoxy-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of benzamide derivatives and has been investigated for its roles as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), as well as its anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes multiple functional groups that contribute to its chemical behavior and biological efficacy. The presence of thiazole and pyrazole moieties is particularly significant, as these structures are often linked to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Commonly used methods include:

- Reagents : Thiazole and pyrazole precursors.

- Conditions : Specific solvents (e.g., ethanol or methanol), controlled temperatures, and catalysts (e.g., acetic acid).

- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress.

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing primarily on its anticancer effects.

Anticancer Properties

In vitro studies have demonstrated the cytotoxicity of this compound against several cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HCT116 (Colon Cancer) | 12.5 | |

| PC3 (Prostate Cancer) | 20.0 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Positive Allosteric Modulation : It acts on mGluRs, potentially influencing neurotransmitter release and neuronal excitability.

- Cytotoxicity : The compound induces apoptosis in cancer cells, which is evidenced by increased caspase activity and DNA fragmentation in treated cells.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on MCF-7 Cells : A recent study reported that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with an increase in reactive oxygen species (ROS) levels observed.

- VEGFR Inhibition : Molecular docking studies suggest that the compound may inhibit vascular endothelial growth factor receptor (VEGFR), a critical target for cancer therapy, indicating its potential use in combination therapies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrazole derivatives in anticancer therapy. Compounds similar to 3,4-diethoxy-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide have shown promising results against various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The thiazole and pyrazole frameworks are known for their antimicrobial activities. Research indicates that derivatives of this compound could exhibit:

- Broad-spectrum activity against bacteria and fungi, potentially serving as new antimicrobial agents .

Anti-inflammatory Effects

Compounds containing thiazole and pyrazole rings have been investigated for their anti-inflammatory properties. The potential application includes:

- Inhibition of pro-inflammatory cytokines , which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Neurological Applications

The unique structure of this compound suggests possible neuroprotective effects. Studies have indicated that:

- Thiazole derivatives may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole-pyrazole derivatives demonstrated that one compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Q & A

Q. What are the common synthetic routes for preparing 3,4-diethoxy-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., thiourea + 4-(4-fluorophenyl)-2-bromoacetophenone) .

- Pyrazole core construction : Cyclocondensation of hydrazines with β-keto esters or diketones, followed by methylation at the N1 position .

- Amide coupling : Using coupling agents like EDCI/HOBt to link the 3,4-diethoxybenzamide moiety to the pyrazole-thiazole scaffold .

Key solvents include ethanol, DMF, or acetonitrile, with reaction temperatures ranging from reflux (80–100°C) to room temperature for sensitive steps .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- Spectroscopic analysis :

- Elemental analysis : Validates purity by matching experimental vs. calculated C, H, N, S, and F percentages .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

- Anticancer screening : Use the NCI-60 panel to assess cytotoxicity across 60 cancer cell lines, with follow-up selectivity indices (e.g., melanoma and breast cancer as priority targets) .

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates and IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazole-thiazole intermediate?

Methodological Answer:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocycle formation .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions during amide coupling .

Q. What computational strategies are effective for studying its target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases). Prioritize residues forming hydrogen bonds with the benzamide or thiazole groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. ATP-luminescence assays) .

- Metabolic stability testing : Evaluate CYP450-mediated degradation using liver microsomes to explain variability in in vivo vs. in vitro results .

Q. What strategies are used to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Systematic substitution : Modify the 3,4-diethoxy group to methoxy/ethoxy variants and compare IC₅₀ values .

- Bioisosteric replacement : Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess steric/electronic effects .

Critical Analysis of Contradictory Findings

- Discrepancy in cytotoxicity : A 2024 study reported IC₅₀ = 0.45 μM for melanoma , while a 2025 study observed IC₅₀ = 2.1 μM . Potential causes include differences in cell passage number or serum-free vs. serum-containing media.

- Solution : Re-test under standardized conditions and validate via transcriptomic profiling (RNA-seq) to identify resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.